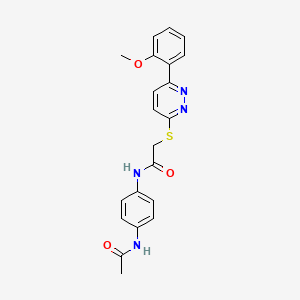

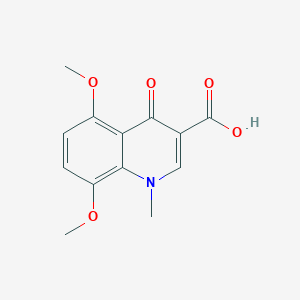

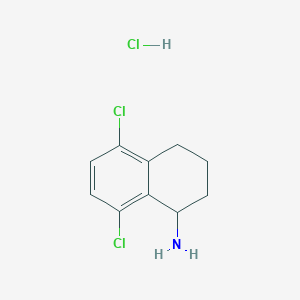

N-(4-acetamidophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-acetamidophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structural analysis, and biological activities, which can be used to infer possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists, indicating that modifications at certain positions can lead to significant biological activity . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives were synthesized and showed cytotoxicity against various human leukemic cell lines . These studies suggest that the synthesis of acetamide derivatives is a viable route for producing compounds with potential therapeutic effects.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, such as XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations . These analyses provide a detailed understanding of the molecular geometry, stability, and electronic properties, which are crucial for predicting the behavior of similar compounds like "N-(4-acetamidophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide".

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound , they do explore the reactivity of similar structures. For example, the introduction of methoxyaryl groups on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold was found to significantly influence the antagonistic profile against the A3 adenosine receptor . This indicates that the functional groups present in the compound of interest could also play a crucial role in its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from related compounds. For instance, the antioxidant and anti-inflammatory activities of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were evaluated, revealing that certain derivatives possess excellent activities in these areas . This suggests that "N-(4-acetamidophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide" could also exhibit similar properties, which would be of interest for further pharmacological studies.

Scientific Research Applications

Antinociceptive Activity

Research on derivatives of pyridazinone, which are structurally related to the given chemical, has shown significant antinociceptive properties. Compounds synthesized in these studies were found to be more potent than aspirin in modified Koster's Test, indicating their potential as pain management agents. The antinociceptive activity was closely related to certain structural parameters of the compounds, suggesting the importance of molecular design in developing effective therapeutics (Doğruer, Şahin, Ünlü, & Ito, 2000).

Anticancer Properties

Novel derivatives incorporating the pyridin-3-yl motif have been synthesized and evaluated for their anticancer properties. These compounds exhibited cytotoxicity against various cancer cell lines, including PANC-1, HepG2, and MCF7. Notably, certain derivatives showed high cytotoxicity, highlighting the compound's potential in cancer treatment. The structural characterization and anticancer activity assessment of these compounds provide valuable insights into the design of new therapeutics (Vinayak, Sudha, Lalita, & Kumar, 2014).

Green Synthesis Approaches

Studies have also focused on green synthesis methods for related compounds, such as N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. A novel Pd/C catalyst was developed, offering high activity, selectivity, and stability for the hydrogenation process. This research underscores the importance of environmentally friendly synthesis methods in the chemical industry (Zhang, 2008).

Antimicrobial Activities

The antimicrobial potential of novel thiazole derivatives, incorporating acetamide groups, was explored. These compounds demonstrated significant antibacterial and antifungal activities, with some derivatives showing the highest activity against specific strains. This research indicates the utility of such compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Antioxidant and Anti-inflammatory Properties

Other studies have synthesized and evaluated novel thiazolidin-5-yl acetamide derivatives for their antioxidant and anti-inflammatory properties. Some compounds showed excellent activity in both assays, suggesting their potential as therapeutic agents for conditions associated with oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-14(26)22-15-7-9-16(10-8-15)23-20(27)13-29-21-12-11-18(24-25-21)17-5-3-4-6-19(17)28-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHKFHISMASDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)